![molecular formula C23H20BrNO2 B2430698 (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide CAS No. 477889-45-5](/img/structure/B2430698.png)
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide
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Description
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide, also known as 4-bromo-2-methyl-N-phenyl-3-[4-(methoxyphenyl)phenyl] prop-2-enamide, is a synthetic compound used in scientific research. It is a member of the phenylpropene family of compounds and has a molecular weight of 375.3 g/mol. It is a white crystalline solid with a melting point of 150-152°C and a boiling point of 517.7°C. It is soluble in ethanol, methanol, and chloroform, but insoluble in water.
Scientific Research Applications
Anticancer Properties
The compound’s intricate molecular architecture, including the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring, suggests potential anticancer properties . Further research could investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action.
properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c1-17-2-11-21(12-3-17)25-23(26)15-8-18-6-13-22(14-7-18)27-16-19-4-9-20(24)10-5-19/h2-15H,16H2,1H3,(H,25,26)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMMRJAERHLUEP-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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